N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide
Description
N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide: is a complex organic compound that features a pyridine ring substituted with a benzyl group, a tert-butyltetrazole moiety, and a carboxamide group
Properties
IUPAC Name |
N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-20(2,3)27-24-17(23-25-27)18(28)22-16-11-10-15(12-21-16)19(29)26(4)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYMYEWKDDPLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C(=O)NC2=NC=C(C=C2)C(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the tert-Butyltetrazole Moiety: The tert-butyltetrazole group can be synthesized through the reaction of tert-butylamine with sodium azide, followed by cyclization.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine and a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration as a potential therapeutic agent, given its structural features that may interact with biological targets.
Industry: Use in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-aminopyridine-3-carboxamide: Lacks the tert-butyltetrazole moiety, which may affect its reactivity and biological activity.
N-methyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]pyridine-3-carboxamide: Similar structure but without the benzyl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of the tert-butyltetrazole moiety in N-benzyl-6-[(2-tert-butyltetrazole-5-carbonyl)amino]-N-methylpyridine-3-carboxamide is a key feature that distinguishes it from similar compounds. This group can impart unique steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.
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